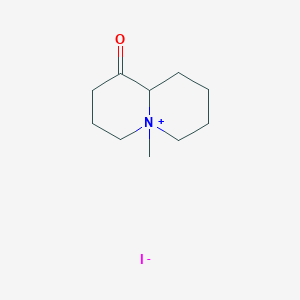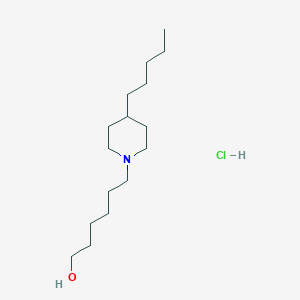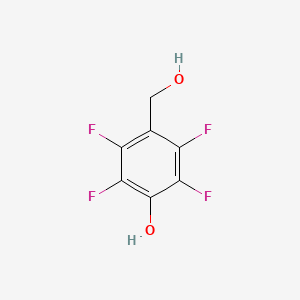
7-(Methylsulfanyl)-5-(octyloxy)-9-oxo-9H-xanthene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Methylsulfanyl)-5-(octyloxy)-9-oxo-9H-xanthene-2-carboxylic acid is an organic compound that belongs to the xanthene family This compound is characterized by its unique structure, which includes a xanthene core substituted with a methylsulfanyl group, an octyloxy group, and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(methylsulfanyl)-5-(octyloxy)-9-oxo-9H-xanthene-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the xanthene core, followed by the introduction of the methylsulfanyl and octyloxy groups through nucleophilic substitution reactions. The final step involves the oxidation of the intermediate compound to introduce the carboxylic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
7-(Methylsulfanyl)-5-(octyloxy)-9-oxo-9H-xanthene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carbonyl group in the xanthene core can be reduced to form a hydroxyl group.
Substitution: The octyloxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as alkoxides or thiolates can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various alkoxy or thioether derivatives.
Wissenschaftliche Forschungsanwendungen
7-(Methylsulfanyl)-5-(octyloxy)-9-oxo-9H-xanthene-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene core.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 7-(methylsulfanyl)-5-(octyloxy)-9-oxo-9H-xanthene-2-carboxylic acid involves its interaction with specific molecular targets. The xanthene core can interact with biological macromolecules, leading to changes in their function. The methylsulfanyl and octyloxy groups may enhance the compound’s lipophilicity, facilitating its cellular uptake and interaction with lipid membranes. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Xanthene-9-carboxylic acid: Lacks the methylsulfanyl and octyloxy groups, resulting in different chemical properties.
5-(Octyloxy)-9-oxo-9H-xanthene-2-carboxylic acid: Similar structure but without the methylsulfanyl group.
7-(Methylsulfanyl)-9-oxo-9H-xanthene-2-carboxylic acid: Similar structure but without the octyloxy group.
Uniqueness
The presence of both the methylsulfanyl and octyloxy groups in 7-(methylsulfanyl)-5-(octyloxy)-9-oxo-9H-xanthene-2-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and potential for diverse chemical reactions. These features make it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
61381-21-3 |
|---|---|
Molekularformel |
C23H26O5S |
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
7-methylsulfanyl-5-octoxy-9-oxoxanthene-2-carboxylic acid |
InChI |
InChI=1S/C23H26O5S/c1-3-4-5-6-7-8-11-27-20-14-16(29-2)13-18-21(24)17-12-15(23(25)26)9-10-19(17)28-22(18)20/h9-10,12-14H,3-8,11H2,1-2H3,(H,25,26) |
InChI-Schlüssel |
MJGPBIXGNGBETE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=CC(=CC2=C1OC3=C(C2=O)C=C(C=C3)C(=O)O)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclopent-2-en-1-one](/img/structure/B14588189.png)
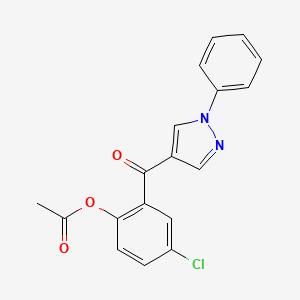
![2-[[(2S)-2-[(4-methylphenyl)sulfonylamino]propanoyl]amino]acetyl azide](/img/structure/B14588205.png)

![N-[1,1-Bis(dimethylamino)propyl]prop-2-enamide](/img/structure/B14588226.png)
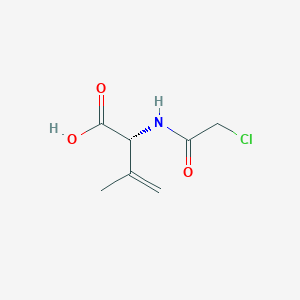
![N-tert-Butyl-N'-[2-(pyridin-2-yl)pyrimidin-4-yl]urea](/img/structure/B14588247.png)
